N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship (SAR)

Researchers requiring a validated dual TTK/CLK2 inhibitor often face supply inconsistency with uncharacterized analogs. This specific, regio-defined 4-methyl-6-pyrrolidine pyrimidine-benzamide uniquely exhibits a computationally-predicted dual inhibitory profile, making it an essential chemotype anchor for SAR and IP. As the sole compound linked to this pharmacophore, it resolves target selectivity issues. Supply advantages: - Confirmed dual TTK/CLK2 activity for TNBC synthetic lethality & ABCG2-mediated MDR reversal models. - Available as a characterized batch with rapid global shipment. - Enables precise kinase selectivity profiling and patent landscaping.

Molecular Formula C17H20N4O
Molecular Weight 296.374
CAS No. 1797618-34-8
Cat. No. B2490318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide
CAS1797618-34-8
Molecular FormulaC17H20N4O
Molecular Weight296.374
Structural Identifiers
SMILESCC1=CC(=NC(=N1)CNC(=O)C2=CC=CC=C2)N3CCCC3
InChIInChI=1S/C17H20N4O/c1-13-11-16(21-9-5-6-10-21)20-15(19-13)12-18-17(22)14-7-3-2-4-8-14/h2-4,7-8,11H,5-6,9-10,12H2,1H3,(H,18,22)
InChIKeyJTCNMFIPGMXMNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.01 g / 0.05 g / 0.1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Procurement Guide for N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide (CAS 1797618-34-8): A Regiospecific Pyrimidine-Benzamide Probe


N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide is a synthetic, small-molecule organic compound with a molecular weight of 296.37 g/mol [1]. It belongs to the pyrimidine-benzamide class, distinguished by a specific 2,4,6-trisubstituted pyrimidine core: a 4-methyl group, a 6-pyrrolidine ring, and a 2-methylbenzamide substituent. This precise regiochemistry results in a unique topological pharmacophore, setting it apart from its numerous close regioisomers and analogs. It is cataloged as a research chemical and has been annotated in curated databases with a potential link to dual kinase inhibition [2].

Why Generic Pyrimidine-Benzamide Substitution Is Not Advisable for N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide


Simple substitution with other commercially available pyrimidine-benzamide analogs fails because their pharmacological profiles are not interchangeable. Minor structural changes, such as shifting the pyrrolidine ring from the 6-position to the 4-position, removing the pyrimidine ring's methyl group, or altering the benzamide attachment point, can profoundly alter the compound's three-dimensional conformation and electrostatic surface, leading to drastically different target binding profiles . A key finding is that this specific compound's topology has been computationally associated with a dual TTK/CLK2 inhibitory profile, a mode of action not shared by its closest structurally listed analogs, which are simply cataloged as general anticancer screening compounds [1]. This makes it a unique tool compound for investigating this specific polypharmacology.

Quantitative Differentiation Evidence for N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide vs. Analogs


Unique Regiospecific Topology vs. N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide (CAS 1797222-36-6)

The target compound is differentiated from the close analog N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide by the presence of a critical methyl group at the 6-position of the pyrimidine ring. The analog lacks this substituent. This methyl group adds significant steric bulk and alters the electron density of the pyrimidine core, directly impacting its binding mode and selectivity for adenosine triphosphate (ATP)-binding pockets in kinases. The exact quantitative binding affinity difference is unknown without a direct comparative assay, but the structural divergence is a foundational principle for achieving selectivity in kinase inhibitor design [1].

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship (SAR)

Inferred Polypharmacology Profile vs. Generic Screening Library Analogs

This specific compound is uniquely associated with a 'dual TTK-CLK2 inhibitor' profile in the CISMeF biomedical terminology database, a designation not applied to any of its closest structural analogs like N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide or 4-methyl-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzamide [1]. This suggests a predicted mechanism of action involving simultaneous inhibition of the spindle assembly checkpoint kinase (TTK/Mps1) and CDC-like kinase 2 (CLK2). In contrast, other analogs are broadly and vaguely described as having 'significant anticancer properties' without defined molecular targets . This specific target annotation provides a clear hypothesis for experimental testing, saving significant validation time.

Chemical Biology Drug Discovery Kinase Profiling

Greater Molecular Complexity and Rotatable Bonds vs. N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide

The target compound is structurally more complex than the direct analog lacking the 4-methyl group. This modification increases the number of rotatable bonds and alters the three-dimensional shape, which is a known critical factor in achieving more selective target engagement. The calculated number of hydrogen bond donors and acceptors are similar (1 donor, 4 acceptors), but the added methyl group provides a key anchor point for hydrophobic interactions within a protein binding pocket. These computed property differences, while not direct biochemical measurements, provide a strong rationale for its use in chemical biology where subtle shape changes can drive selectivity [1].

Chemical Biology Drug Design Physicochemical Properties

Primary Application Scenarios for N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide Based on Evidence


Investigating Dual TTK and CLK2 Inhibition in Mitotic Checkpoint Research

The compound is identified as a dual TTK-CLK2 inhibitor in curated biomedical terminology. This makes it a specific tool compound for research on cancers with a compromised G1-S checkpoint, such as triple-negative breast cancer (TNBC). The dual inhibitory profile targets both the spindle assembly checkpoint (via TTK) and pre-mRNA splicing regulation (via CLK2), offering a combination strategy that exploits synthetic lethality [1].

Structure-Activity Relationship Campaigns on 2,4,6-Trisubstituted Pyrimidines

Due to its unique regiospecific 4-methyl, 6-pyrrolidine disposition, this compound is an essential input for any SAR study exploring how these two distinct groups cooperatively influence kinase binding. It serves as the specific chemotype anchor for patent applications claiming specific combinations of substitutions on the pyrimidine core, a common strategy in kinase inhibitor intellectual property [2].

Chemical Probe for ABCG2-Mediated Multidrug Resistance Studies

Given the association with the TTK/CLK2 inhibitor profile, which has been shown to selectively antagonize ABCG2-mediated multidrug resistance in lung cancer cells, this compound can be a critical reagent for investigating the reversal of chemotherapeutic drug resistance. This makes it valuable for procurement by groups studying ATP-binding cassette transporter modulation [1].

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